molecular formula C14H17N3O3 B3868396 N~2~-[2,5-dioxo-1-(2-phenylethyl)-3-pyrrolidinyl]glycinamide

N~2~-[2,5-dioxo-1-(2-phenylethyl)-3-pyrrolidinyl]glycinamide

Cat. No. B3868396
M. Wt: 275.30 g/mol
InChI Key: ZPKKFOVMSUNTMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N~2~-[2,5-dioxo-1-(2-phenylethyl)-3-pyrrolidinyl]glycinamide, also known as DPA-714, is a ligand that binds to the translocator protein (TSPO) in the brain. TSPO is a mitochondrial protein that is involved in several physiological processes, including cholesterol transport, steroidogenesis, and apoptosis. DPA-714 has been extensively studied for its potential applications in neuroimaging and as a therapeutic agent for various neurological disorders.

Mechanism of Action

N~2~-[2,5-dioxo-1-(2-phenylethyl)-3-pyrrolidinyl]glycinamide binds to TSPO, a protein that is upregulated in response to neuroinflammation. TSPO is expressed in microglia, astrocytes, and neurons, and its upregulation is a hallmark of neuroinflammation. This compound binding to TSPO allows for the visualization of neuroinflammation in vivo.
Biochemical and Physiological Effects:
This compound has been shown to have anti-inflammatory effects in vitro. It has been shown to inhibit the production of pro-inflammatory cytokines and chemokines in microglia and astrocytes. This compound has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

N~2~-[2,5-dioxo-1-(2-phenylethyl)-3-pyrrolidinyl]glycinamide has several advantages as a radioligand for TSPO. It has high affinity and selectivity for TSPO, making it a useful tool for detecting neuroinflammation in vivo. It has also been shown to have low toxicity in animal models. However, this compound has some limitations as well. Its binding to TSPO is affected by genetic polymorphisms, which can lead to variability in its binding affinity. Additionally, its binding to TSPO is affected by the presence of endogenous ligands, such as cholesterol.

Future Directions

There are several future directions for research on N~2~-[2,5-dioxo-1-(2-phenylethyl)-3-pyrrolidinyl]glycinamide. One area of research is the development of more selective ligands for TSPO. Another area of research is the development of new imaging techniques that can detect neuroinflammation with higher sensitivity and specificity. This compound has also been studied for its potential therapeutic applications in neurodegenerative diseases, and future research will focus on its efficacy and safety as a therapeutic agent.

Scientific Research Applications

N~2~-[2,5-dioxo-1-(2-phenylethyl)-3-pyrrolidinyl]glycinamide has been used extensively in neuroimaging studies as a radioligand for TSPO. Positron emission tomography (PET) imaging with this compound has been shown to be a useful tool for detecting neuroinflammation in various neurological disorders, including Alzheimer's disease, multiple sclerosis, and Parkinson's disease. This compound has also been studied for its potential therapeutic applications in these disorders.

properties

IUPAC Name

2-[[2,5-dioxo-1-(2-phenylethyl)pyrrolidin-3-yl]amino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O3/c15-12(18)9-16-11-8-13(19)17(14(11)20)7-6-10-4-2-1-3-5-10/h1-5,11,16H,6-9H2,(H2,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPKKFOVMSUNTMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)N(C1=O)CCC2=CC=CC=C2)NCC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N~2~-[2,5-dioxo-1-(2-phenylethyl)-3-pyrrolidinyl]glycinamide
Reactant of Route 2
N~2~-[2,5-dioxo-1-(2-phenylethyl)-3-pyrrolidinyl]glycinamide
Reactant of Route 3
N~2~-[2,5-dioxo-1-(2-phenylethyl)-3-pyrrolidinyl]glycinamide
Reactant of Route 4
N~2~-[2,5-dioxo-1-(2-phenylethyl)-3-pyrrolidinyl]glycinamide
Reactant of Route 5
N~2~-[2,5-dioxo-1-(2-phenylethyl)-3-pyrrolidinyl]glycinamide
Reactant of Route 6
N~2~-[2,5-dioxo-1-(2-phenylethyl)-3-pyrrolidinyl]glycinamide

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